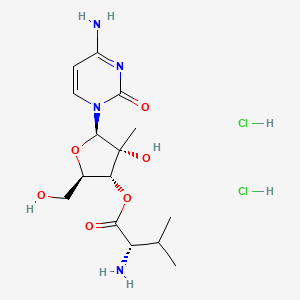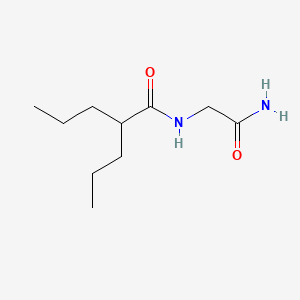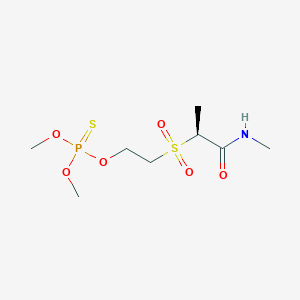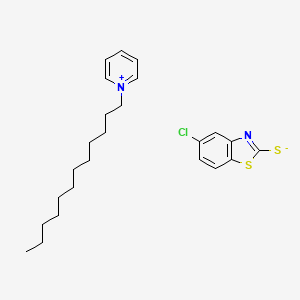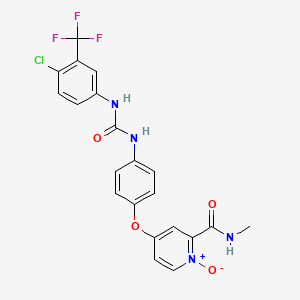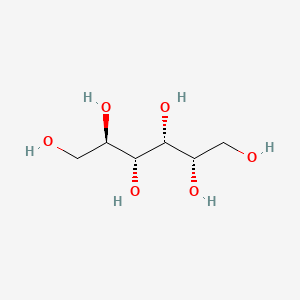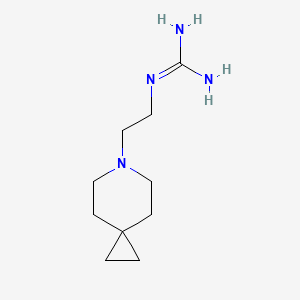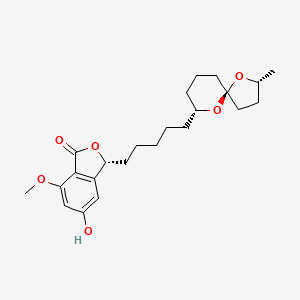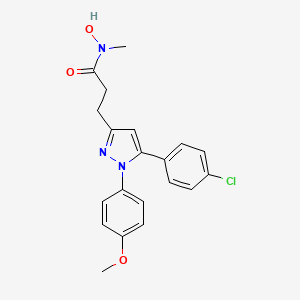
Tepoxaline
Vue d'ensemble
Description
Tepoxalin is a non-steroidal anti-inflammatory drug primarily used in veterinary medicine to reduce inflammation and pain in animals suffering from osteoarthritis . It is known for its dual inhibition of cyclooxygenase and lipoxygenase enzymes, which play a role in the biosynthesis of prostaglandins and leukotrienes, respectively . Tepoxalin is marketed under various brand names, including Zubrin .
Applications De Recherche Scientifique
Tepoxalin has several scientific research applications:
Chemistry: Used as a model compound to study dual inhibition of cyclooxygenase and lipoxygenase enzymes.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Explored for potential use in treating human conditions like arthritis and musculoskeletal disorders.
Mécanisme D'action
Tepoxalin exerts its effects by inhibiting both cyclooxygenase and lipoxygenase enzymes. This dual inhibition suppresses the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation and pain . By blocking these pathways, tepoxalin reduces inflammation and provides analgesic effects. The molecular targets include cyclooxygenase-2 and 5-lipoxygenase enzymes .
Orientations Futures
Tepoxalin increases chemotherapy efficacy in drug-resistant breast cancer cells overexpressing the multidrug transporter gene ABCB1 . Further study is warranted to ascertain the clinical potential of tepoxalin, an FDA-approved therapeutic for use in domesticated mammals, to restore chemosensitivity and improve drug response in patients with ABCB1-overexpressing drug-resistant breast cancers .
Analyse Biochimique
Biochemical Properties
Tepoxalin acts as a potent inhibitor of the enzymes cyclooxygenase (COX-2) and lipoxygenase (5-LOX), which play crucial roles in the biosynthesis of prostaglandins and leukotrienes, respectively . By inhibiting these enzymes, Tepoxalin suppresses the production of these inflammatory mediators, thereby reducing inflammation and pain .
Cellular Effects
Tepoxalin has been shown to have significant effects on various types of cells, particularly T cells . It has been found to inhibit T cell proliferation and block IL-2 mRNA transcription in certain conditions . Moreover, it has been observed to have selective activity against cancer cell lines that overexpress the ABCB1 transporter (MDR1/p-glycoprotein) .
Molecular Mechanism
The molecular mechanism of Tepoxalin involves its binding and inhibition of COX-2 and 5-LOX enzymes, leading to a reduction in the production of prostaglandins and leukotrienes . Additionally, it has been suggested that Tepoxalin may suppress T cell proliferation by inhibiting IL-2-induced signal transduction .
Temporal Effects in Laboratory Settings
Tepoxalin has been found to be stable under various storage conditions, including exposure to light for 30 days . In vitro studies have shown that Tepoxalin can reduce collagen loss from canine cartilage explants at a concentration of 10^-5 M .
Dosage Effects in Animal Models
In animal models, Tepoxalin has demonstrated potent anti-inflammatory and analgesic activities . Common side effects of Tepoxalin consumption in animals include vomiting, diarrhea, blood in feces, loss of appetite, fatigue, thirst, an increase in urination, and behavioral changes .
Metabolic Pathways
Tepoxalin is involved in the arachidonic acid metabolic pathway, where it inhibits the COX and LOX enzymes, thereby suppressing the biosynthesis of prostaglandins and leukotrienes .
Méthodes De Préparation
Tepoxalin can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity, including controlling temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
Tepoxalin undergoes various chemical reactions, including:
Oxidation: Tepoxalin can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tepoxalin to its reduced forms.
Substitution: Tepoxalin can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Tepoxalin is unique due to its dual inhibition of cyclooxygenase and lipoxygenase enzymes. Similar compounds include:
Diclofenac: Inhibits cyclooxygenase but not lipoxygenase.
Indomethacin: Another non-steroidal anti-inflammatory drug that primarily inhibits cyclooxygenase.
Naproxen: Inhibits cyclooxygenase and is commonly used to treat pain and inflammation.
Tepoxalin’s dual inhibition makes it particularly effective in reducing both prostaglandin and leukotriene-mediated inflammation, setting it apart from other non-steroidal anti-inflammatory drugs .
Propriétés
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKWNRUXCOIMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057610 | |
| Record name | Tepoxalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103475-41-8 | |
| Record name | Tepoxalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103475-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tepoxalin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103475418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tepoxalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11466 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tepoxalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103475-41-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEPOXALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4OX61974 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

